Behenyl arachidate

Melting point Thermal stability Wax ester

Behenyl arachidate (docosanyl eicosanoate, C42H84O2) is a fully saturated, straight-chain wax monoester formed from behenyl alcohol (C22) and arachidic acid (C20). It belongs to the wax monoester subclass of fatty esters, typically existing as a solid at room temperature.

Molecular Formula C42H84O2
Molecular Weight 621.1 g/mol
CAS No. 42232-87-1
Cat. No. B1622150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenyl arachidate
CAS42232-87-1
Molecular FormulaC42H84O2
Molecular Weight621.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3
InChIKeyXRBFFXWJPXHRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Behenyl Arachidate (CAS 42232-87-1) — Long-Chain Wax Monoester for High-Temperature Cosmetics and Industrial Applications


Behenyl arachidate (docosanyl eicosanoate, C42H84O2) is a fully saturated, straight-chain wax monoester formed from behenyl alcohol (C22) and arachidic acid (C20) [1]. It belongs to the wax monoester subclass of fatty esters, typically existing as a solid at room temperature . With a molecular weight of 621.12 g/mol and a total carbon number of 42, this compound sits at the high end of the molecular weight spectrum among common cosmetic and industrial wax esters, which directly influences its thermal behavior, viscosity, and film-forming properties .

Why Behenyl Arachidate Cannot Be Simply Substituted by Other Wax Esters: The Critical Role of Chain-Length Distribution


Within the wax ester family, even subtle variations in the carbon chain lengths of the alcohol and acid moieties produce measurable and functionally significant differences in melting point, crystallinity, and rheological behavior [1]. Behenyl arachidate (C42 total carbons, symmetrical C22:0-C20:0 distribution) occupies a specific physicochemical niche. Substituting it with a lower molecular weight analog such as stearyl arachidate (C38) or a differently distributed C42 isomer such as arachidyl behenate (C20:0-C22:0) will alter the thermal transition range, potentially compromising the high-temperature stability of a formulation or the desired sensory profile of a cosmetic product . The following evidence quantifies these differences.

Quantitative Evidence Guide: Verifiable Differentiation of Behenyl Arachidate from Closest Analogs


Melting Point Superiority: Behenyl Arachidate vs. Stearyl Arachidate

Behenyl arachidate exhibits a melting point of 75-80°C, which is 9.8-14.3°C higher than that of stearyl arachidate (C38), a closely related but shorter-chain analog [1]. This higher melting point correlates with increased thermal stability in formulations, allowing behenyl arachidate to maintain its solid, structuring function at elevated temperatures where stearyl arachidate would soften or melt .

Melting point Thermal stability Wax ester

Melting Point Superiority: Behenyl Arachidate vs. Arachidyl Behenate

While behenyl arachidate (C22:0-C20:0) and arachidyl behenate (C20:0-C22:0) share the same molecular formula (C42H84O2) and are isomeric wax esters, their melting points differ. Behenyl arachidate is reported to melt at 75-80°C, while arachidyl behenate has a reported melting point of approximately 71°C . This 4-9°C difference, despite identical molecular weight, highlights the subtle but critical influence of alcohol/acid chain-length distribution on crystal packing and phase transition behavior .

Melting point Isomer Crystallinity

Molecular Volume and Hydrophobic Barrier Potential: Behenyl Arachidate vs. Stearyl Stearate

The larger molecular volume of behenyl arachidate, calculated at 750.10 ų, compared to 678.5 ų for stearyl stearate (C36), contributes to a more robust and hydrophobic film when applied to skin or surfaces [1][2]. The increased molecular volume, a result of its longer C42 backbone, enhances its ability to form a cohesive, water-repellent barrier, a key attribute for long-lasting emolliency and moisture retention in cosmetic formulations [1].

Van der Waals volume Hydrophobicity Film-forming

Safety-in-Use Threshold: Behenyl Arachidate as Part of the Alkyl Ester Class (CIR Assessment)

Based on its classification within the alkyl esters group, behenyl arachidate is covered by the Cosmetic Ingredient Review (CIR) Expert Panel's safety assessment. The panel concluded that alkyl esters, including behenyl arachidate, are safe for use in leave-on cosmetic products at concentrations up to 4% when formulated to be non-irritating [1]. This provides a clear, quantitative formulation guideline for safe use, differentiating it from untested or unassessed novel esters where use-levels must be determined empirically and at higher risk [1].

Safety CIR Cosmetic regulation

Optimized Application Scenarios for Behenyl Arachidate Based on Quantitative Evidence


High-Temperature Cosmetic Sticks and Balms

Leverage the 75-80°C melting point of behenyl arachidate to formulate lipsticks, deodorant sticks, and solid balms with superior heat stability. This prevents product softening, deformation, or syneresis during storage and transport in warm climates, a common failure point for formulations relying on lower-melting waxes like stearyl arachidate (65.2-65.7°C) [1].

Long-Lasting Emollient and Barrier Creams

Utilize the high molecular volume (750.10 ų) of behenyl arachidate to create creams and lotions that form a durable, hydrophobic film on the skin. This translates to enhanced moisture retention and extended emollient activity compared to formulations using shorter-chain esters like stearyl stearate (678.5 ų) [2].

De-Risked Cosmetic Formulations with Defined Safety Limits

Incorporate behenyl arachidate into leave-on cosmetic products (e.g., moisturizers, sunscreens) with confidence, adhering to the CIR-assessed safe use concentration of ≤4% for alkyl esters. This eliminates the uncertainty and regulatory hurdles associated with using novel, unevaluated wax esters [3].

High-Performance Industrial Lubricants and Plasticizers

Exploit the combination of a high boiling point (608.3°C) and a flash point (335.2°C) for applications requiring a thermally stable, non-volatile lubricant or plasticizer in polymer processing or metalworking fluids, where lower molecular weight esters may volatilize or degrade [1].

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